molecular formula C16H11Cl2NO2 B2762502 N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide CAS No. 338760-94-4

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2762502
CAS No.: 338760-94-4
M. Wt: 320.17
InChI Key: APLROQGNMZNGDV-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2H-chromene-3-carboxamide is a synthetic chromene-derived carboxamide characterized by a 2H-chromene core linked to a 2,4-dichlorophenyl group via an amide bond.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLROQGNMZNGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 2,4-dichloroaniline, under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group or the chromene core, leading to the formation of amines or reduced chromene derivatives.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized chromene derivatives.

    Reduction: Amines or reduced chromene derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Preliminary studies have shown that it can inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent .

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies suggest that it may interfere with cellular pathways involved in cancer cell growth and survival. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme linked to the citric acid cycle, which is crucial for cancer metabolism . Further research is needed to elucidate specific mechanisms of action and identify potential cancer targets.

3. Anti-inflammatory Effects
this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are responsible for the production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases.

Biological Research Applications

1. Drug Development
The compound serves as a promising lead in drug development due to its diverse biological activities. Its structural features allow for modifications that could enhance efficacy and reduce toxicity. Ongoing research is focused on synthesizing derivatives with improved pharmacological profiles .

2. Mechanistic Studies
Understanding the interaction of this compound with biological targets is critical for its development as a therapeutic agent. Molecular docking studies have been employed to predict binding affinities and elucidate interaction mechanisms with specific proteins involved in disease processes .

Material Science Applications

1. Synthesis of New Materials
Due to its unique chemical structure, this compound is being explored for its potential in developing new materials. Its properties may be advantageous in creating polymers and dyes with specific functionalities.

2. Coordination Chemistry
The compound can act as a ligand in coordination chemistry, facilitating the synthesis of metal complexes that exhibit unique properties useful in catalysis and materials science.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values indicating strong antimicrobial potential .
Study 2Anticancer MechanismInvestigated the effect on succinate dehydrogenase activity in cancer cells, revealing potential pathways for therapeutic intervention .
Study 3Anti-inflammatory EffectsShowed inhibition of COX enzymes leading to reduced inflammatory mediator production, suggesting therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide, differing in substituents, synthesis routes, or functional groups:

Substituent Variations on the Phenyl Ring
Compound Name Substituents on Phenyl Ring Key Functional Groups Synthesis Method Yield (%) Melting Point (°C) IR/NMR Features (cm⁻¹) Reference
This compound 2,4-Cl Amide, chromene Not explicitly described - - Amide C=O (~1660–1680) -
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-SO₂NH₂ Amide, ketone, chromene Reflux in acetic acid with NaOAc - - C=O (1664), NH₂ (3325–3186)
N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 2,4-OCH₃ Amide, ketone, chromene - - - Amide C=O, methoxy C-O (~1250)
N-(2,4-Dichlorobenzyl)-8-methoxy-2H-chromene-3-carboxamide 2,4-Cl (benzyl), 8-OCH₃ Amide, methoxy, chromene - - - Methoxy C-O (~2830–2960)

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : Chlorine substituents increase lipophilicity (logP), which may improve membrane permeability compared to polar sulfamoyl derivatives .
  • Synthetic Complexity : Diazonium salt coupling (e.g., compounds 13a–e in ) requires precise temperature control, whereas reflux methods (e.g., compound 12) are simpler but yield fewer functionalized products .
Chromene Core Modifications
Compound Name Chromene Substitution Key Functional Groups Spectral Data (¹H-NMR) Reference
This compound None Amide - -
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 8-OCH₃, 2-imino Imino (C=N), amide δ 3.77 (OCH₃), 7.00–7.92 (ArH), 10.10–11.95 (NH)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyano, hydrazinylidene C≡N, hydrazine δ 2.30 (CH₃), 7.20–7.92 (ArH), 10.13–11.93 (NH)

Key Observations :

  • Imino vs. Oxo Groups: The 2-imino group in compound 15 introduces a basic nitrogen, altering solubility and hydrogen-bonding capabilities compared to the oxo group in the target compound .
  • Cyanohydrazinylidene Derivatives: Compounds like 13a exhibit distinct IR peaks at ~2214 cm⁻¹ (C≡N), absent in the dichlorophenyl analog, suggesting different reactivity in biological systems .

Biological Activity

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its promising biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a chromene core substituted with a 2,4-dichlorophenyl group and a carboxamide functional group. The presence of these substituents enhances its pharmacological properties, including increased binding affinity to biological targets and improved stability.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells.
  • Molecular Interaction : Molecular docking studies indicate that this compound interacts effectively with key amino acids at the active sites of target enzymes. This property is crucial for developing new therapeutic agents targeting specific diseases.
  • Anticancer Activity : Compounds with similar structures have been found to induce apoptosis through caspase activation and disrupt tumor vasculature. This suggests that this compound may also exhibit anticancer properties .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory : By inhibiting specific enzymes involved in inflammatory pathways, it may serve as a therapeutic agent for inflammatory diseases.
  • Antimicrobial : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In vitro studies revealed that the compound effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has illustrated how this compound binds to target proteins, providing insights into its mechanism of action and potential therapeutic applications.
  • Anti-inflammatory Effects : Experimental data suggest that this compound can suppress pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer5.0Enzyme inhibition
6-Chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamideAntimicrobial10.0Receptor interaction
N-(2,6-dichlorophenyl)-2H-chromene-3-carboxamideAntiinflammatory7.5Cytokine suppression

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